N~3~-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Overview
Description
N~3~-[4-CHLORO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a useful research compound. Its molecular formula is C20H22Cl2N6O3S and its molecular weight is 497.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide is 496.0851151 g/mol and the complexity rating of the compound is 761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cannabinoid Receptor Antagonism
Compounds structurally related to N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide have been studied for their interactions with cannabinoid receptors. For instance, a study on molecular interactions of specific antagonists with the CB1 cannabinoid receptor revealed insights into the conformational analysis and pharmacophore models for cannabinoid receptor ligands, suggesting potential applications in designing drugs targeting cannabinoid receptors for therapeutic purposes (Shim et al., 2002). Another study on structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists highlighted the structural requirements for potent and selective CB1 receptor antagonistic activity, providing a foundation for the development of cannabinoid-based therapeutics (Lan et al., 1999).
Antimicrobial Activity
Research has also explored the antimicrobial potential of compounds with structural features similar to the compound . A study on the synthesis and antimicrobial activity of new heterocycles based on sulfonamido pyrazole demonstrated the potential of these compounds to serve as the basis for developing new antimicrobial agents (El‐Emary et al., 2002).
Alzheimer’s Disease Treatment
The synthesis of heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives was investigated for potential drug candidates for Alzheimer’s disease, indicating the utility of such compounds in neurodegenerative disease research and drug development (Rehman et al., 2018).
Properties
IUPAC Name |
N-[4-chloro-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N6O3S/c1-26-12-17(9-23-26)32(30,31)28-8-2-3-15(11-28)20(29)24-19-18(22)13-27(25-19)10-14-4-6-16(21)7-5-14/h4-7,9,12-13,15H,2-3,8,10-11H2,1H3,(H,24,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQPVNGVMKAYRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=NN(C=C3Cl)CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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